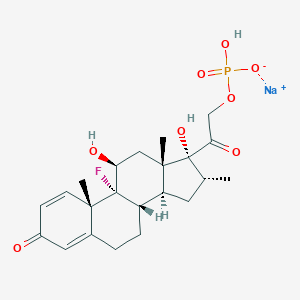

Dexamethasone 21-(sodium hydrogen phosphate)

Vue d'ensemble

Description

Dexamethasone 21-(sodium hydrogen phosphate), also known as dexamethasone sodium phosphate, is a synthetic glucocorticoid derivative of dexamethasone. Its chemical name is 9-Fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-(disodium phosphate) (IUPAC) . The molecular formula is C22H28FNa2O8P, with a molecular weight of 516.40 .

Méthodes De Préparation

Synthesis of Dexamethasone Phosphate Intermediate

Phosphorylation Reaction Optimization

The foundational step in synthesizing dexamethasone sodium phosphate involves the phosphorylation of dexamethasone using pyrophosphoryl chloride (POCl₃). Traditional methods performed this reaction at extreme low temperatures (-50°C to -60°C), resulting in incomplete reactant conversion and yields below 90% . The improved protocol (patent CN103936809A) adjusts the temperature range to -35°C to -45°C in tetrahydrofuran (THF), achieving near-complete conversion within 0.5–3 hours . The molar ratio of pyrophosphoryl chloride to dexamethasone is critical, with a 0.8:1 to 2:1 ratio minimizing side reactions while maximizing phosphate ester formation .

Table 1: Reaction Parameters for Dexamethasone Phosphorylation

| Parameter | Traditional Method | Improved Method (CN103936809A) |

|---|---|---|

| Temperature Range | -50°C to -60°C | -35°C to -45°C |

| Solvent | THF | THF |

| Pyrophosphoryl Chloride:Dexamethasone Ratio | 1.1:1 | 0.8:1–2:1 |

| Reaction Time | 1 hour | 0.5–3 hours |

| Yield | 85–90% | 95–98% |

Post-Reaction Processing and Purification

After phosphorylation, the reaction mixture is quenched with purified water, and sodium bicarbonate is added to neutralize excess POCl₃, achieving a pH of 8–9 . Subsequent extraction with organic solvents (e.g., dichloromethane or ethyl acetate) removes unreacted dexamethasone. A novel purification step involves activated carbon treatment to adsorb impurities, followed by reduced-pressure concentration at 30°C–45°C to eliminate residual THF . Acidification with hydrochloric acid (pH 1–2) precipitates dexamethasone phosphate, which is vacuum-dried to yield a white crystalline solid with >98% purity .

Crystallization and Salt Formation

Sodium Salt Formation via Alkaline Hydrolysis

Patent CN1318442C details a crystallization method using ethanol or methanol as primary solvents. Dexamethasone phosphate is dissolved in ethanol with activated carbon (5% w/w) at 40°C–45°C, followed by filtration to remove particulates . Sodium hydroxide (100 g/L solution) is added to the filtrate under controlled pH (9.5–11.0), inducing salt formation. Crystallization is initiated by adding a diethyl ether-water (2:1 v/v) mixture at 20°C–25°C, yielding dexamethasone sodium phosphate crystals .

Drying and Polymorph Control

The final crystals are centrifuged, washed with acetone, and subjected to a two-stage drying process:

-

Primary Drying : 6 hours at 50°C–70°C under 0.1 MPa pressure to remove surface solvents.

-

Secondary Drying : 10–15 hours at 50°C–80°C under 0.002–0.009 MPa to eliminate bound water .

This protocol produces a stable monoclinic crystal form with 99.3–99.4% purity, complying with pharmacopeial standards .

Table 2: Crystallization Conditions and Outcomes

| Condition | Ethanol-Based Method | Methanol-Based Method |

|---|---|---|

| Solvent Volume Ratio | 10:1 (solvent:dexamethasone) | 8:1 (solvent:dexamethasone) |

| Crystallization Solvent | Diethyl Ether-Water | Ethanol-Water |

| Drying Temperature | 50°C–70°C | 70°C–80°C |

| Final Purity | 99.3% | 99.4% |

Alternative Synthesis from Dexamethasone Acetate Epoxide

Ring-Opening and Alkali-Catalyzed Hydrolysis

A multi-step synthesis (CN105326788A) starts with dexamethasone acetate epoxide, which undergoes ring-opening with hydrofluoric acid (HF) in dimethylformamide (DMF) at -10°C to 0°C . The resultant dexamethasone acetate is recrystallized in methanol and hydrolyzed using sodium carbonate (Na₂CO₃) to yield dexamethasone . Subsequent phosphorylation with pyrophosphoryl chloride in THF and neutralization with sodium hydroxide produces dexamethasone sodium phosphate.

Recrystallization and Injection Formulation

The crude product is recrystallized twice in methanol to achieve pharmacopeial-grade purity. For injectable formulations, the crystals are ball-milled into microparticles (<50 µm), dissolved in water for injection, and mixed with disodium hydrogen phosphate buffer (pH 7.0–7.5) .

Industrial-Scale Challenges and Solutions

Solvent Recovery and Cost Reduction

THF and ethanol recovery systems are integrated into modern production lines to reduce costs. For example, distillation units reclaim >90% of THF from filtrates, lowering raw material expenses by 20–25% .

Regulatory Compliance

Residual solvent levels (e.g., THF < 720 ppm, ethanol < 5000 ppm) are monitored via gas chromatography to meet ICH Q3C guidelines .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Dexamethasone 21-(sodium hydrogen phosphate) can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: The compound can be reduced, although this is less common in typical applications.

Substitution: Substitution reactions can occur, especially involving the phosphate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Phosphorylation reagents such as pyrophosphoryl chloride are used.

Major Products:

Oxidation: Oxidized derivatives of dexamethasone.

Reduction: Reduced forms of dexamethasone.

Substitution: Various phosphorylated derivatives.

Applications De Recherche Scientifique

Pharmacological Profile

Dexamethasone sodium phosphate is characterized by its ability to influence multiple physiological processes, particularly:

- Anti-inflammatory Action : Reduces inflammation by inhibiting the migration of leukocytes and suppressing the release of inflammatory mediators.

- Immunosuppressive Effects : Modulates immune responses, making it effective in autoimmune disorders and for preventing transplant rejection.

Clinical Applications

The compound has a diverse array of clinical applications across various medical specialties:

Endocrine Disorders

- Used in the management of adrenal insufficiency and conditions requiring glucocorticoid replacement therapy.

Rheumatic Disorders

- Effective in treating rheumatoid arthritis, systemic lupus erythematosus, and other connective tissue diseases.

Dermatologic Conditions

- Indicated for severe dermatitis, allergic reactions, and conditions like psoriasis.

Respiratory Diseases

- Administered for acute exacerbations of asthma and chronic obstructive pulmonary disease (COPD).

Gastrointestinal Disorders

- Utilized in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn's disease.

Hematologic Disorders

- Employed in managing autoimmune hemolytic anemia and thrombocytopenic purpura.

Neoplastic Diseases

- Used for palliative care in leukemias and lymphomas, particularly in pediatric patients with acute leukemia.

Nervous System Disorders

- Indicated for cerebral edema and acute exacerbations of multiple sclerosis.

Administration Routes

Dexamethasone sodium phosphate can be administered through various routes depending on the condition being treated:

| Route | Indications |

|---|---|

| Intravenous (IV) | Severe allergic reactions, shock, cerebral edema |

| Intramuscular (IM) | Autoimmune disorders, rheumatic diseases |

| Intra-Articular | Joint inflammation due to arthritis |

| Intralesional | Localized skin conditions like keloids |

Case Studies

Case Study 1: Treatment of Acute Asthma Exacerbation

A clinical trial involving patients with severe asthma exacerbations demonstrated that dexamethasone sodium phosphate significantly improved lung function within 24 hours compared to placebo, highlighting its rapid action in respiratory distress situations .

Case Study 2: Management of Cerebral Edema

In a cohort study of patients undergoing brain surgery, those treated with dexamethasone sodium phosphate experienced reduced intracranial pressure and shorter recovery times compared to those receiving standard care .

Case Study 3: Autoimmune Hemolytic Anemia

A retrospective analysis revealed that patients with autoimmune hemolytic anemia responded favorably to dexamethasone sodium phosphate therapy, achieving remission rates exceeding 70% within three months of treatment .

Mécanisme D'action

Molecular Targets and Pathways: Dexamethasone 21-(sodium hydrogen phosphate) exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses pro-inflammatory genes. The compound also inhibits the activity of phospholipase A2, reducing the production of inflammatory mediators .

Comparaison Avec Des Composés Similaires

Key Properties:

- Solubility: Highly water-soluble due to the phosphate ester group, enabling intravenous (IV), intramuscular (IM), and ophthalmic formulations .

- Mechanism : Acts as a prodrug, hydrolyzed in vivo to active dexamethasone .

- Clinical Use : Treats inflammatory conditions (e.g., arthritis, allergic reactions), spinal cord edema, and ocular infections (in combination with antibiotics) .

Structural Analogs: Betamethasone Sodium Phosphate

Betamethasone sodium phosphate shares structural similarities but differs at the C16 position (β-methyl vs. α-methyl in dexamethasone) and has the molecular formula C22H28FO8P·2Na .

Key Differences :

- The β-methyl group in betamethasone may confer slightly higher glucocorticoid potency but comparable anti-inflammatory effects .

- Both are used in similar conditions, but dexamethasone sodium phosphate is preferred for spinal cord edema due to demonstrated efficacy in reducing prostaglandin E2 (PGE2) and edema in rat models .

Dexamethasone Esters with Modified Pharmacokinetics

Dexamethasone 21-(4-Nitrooxybutyrate) (NCX-1005)

- Structure: Dexamethasone esterified with a nitric oxide (NO)-releasing nitrooxybutyrate group at C21 .

- Molecular Formula: C26H34FNO10 (estimated from synthesis in ).

- Advantages: Retains glucocorticoid activity while releasing NO, which enhances vasodilation and reduces pulmonary hypertension in ARDS models . In rat ARDS studies, NCX-1005 (0.5 mg/kg IV) showed superior lung function improvement compared to dexamethasone sodium phosphate .

Dexamethasone 21-Methoxypropionate (DEX-21-MP)

- Structure : C21 esterified with a methoxypropionate group .

- Permeability : Tested in PAMPA assays, DEX-21-MP exhibited lower permeability than dexamethasone sodium phosphate due to increased lipophilicity .

- Implications : Reduced solubility may limit IV use but prolong local effects in topical formulations.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

In a rat model of neoplastic spinal cord compression, dexamethasone sodium phosphate was compared with indomethacin (NSAID) and free dexamethasone :

| Parameter | Dexamethasone Sodium Phosphate | Free Dexamethasone | Indomethacin |

|---|---|---|---|

| Edema Reduction | +++ | ++ | + |

| PGE2 Inhibition | +++ | ++ | +++ |

| Bioavailability | High (water-soluble) | Moderate | High |

Stability and Compatibility

- Dexamethasone Sodium Phosphate remains stable for ≥8 days in polypropylene syringes when combined with ketamine hydrochloride, making it suitable for prolonged infusion therapies .

Activité Biologique

Dexamethasone 21-(sodium hydrogen phosphate) is a synthetic glucocorticoid belonging to the class of corticosteroids. It is primarily utilized for its potent anti-inflammatory and immunosuppressive properties. This compound is a derivative of dexamethasone, modified to enhance solubility and bioavailability, making it suitable for various therapeutic applications, including treatment for autoimmune diseases, allergies, and certain cancers.

Dexamethasone exerts its biological effects primarily through the activation of the glucocorticoid receptor (GR). Upon binding to GR, dexamethasone modulates gene expression, leading to anti-inflammatory effects by:

- Inhibition of Pro-inflammatory Cytokines : Dexamethasone suppresses the production of cytokines such as IL-1, IL-6, and TNF-α, which are pivotal in inflammatory responses.

- Regulation of Immune Response : It alters the activity of immune cells, including lymphocytes and macrophages, promoting a shift from a pro-inflammatory to an anti-inflammatory state.

- Suppression of the Hypothalamic-Pituitary-Adrenal (HPA) Axis : Dexamethasone reduces the secretion of endogenous corticosteroids by inhibiting the HPA axis, which can lead to decreased adrenal function over prolonged use .

Pharmacokinetics

The pharmacokinetic profile of dexamethasone 21-(sodium hydrogen phosphate) is characterized by:

- Bioavailability : Approximately 80-90% when administered orally.

- Protein Binding : About 77% bound to plasma proteins.

- Metabolism : Primarily metabolized in the liver.

- Half-life : Biological half-life ranges from 36 to 54 hours; plasma half-life is about 4 to 5 hours .

Therapeutic Applications

Dexamethasone is indicated for various conditions due to its anti-inflammatory and immunosuppressive properties:

- Rheumatic Disorders : Effective in managing conditions like rheumatoid arthritis and systemic lupus erythematosus.

- Respiratory Conditions : Used in treating severe asthma and chronic obstructive pulmonary disease (COPD).

- Cancer Therapy : Employed as part of chemotherapy regimens for certain malignancies.

- Preterm Labor : Administered to enhance fetal lung maturity in cases of preterm labor .

Study on Lupus Nephritis

A significant study explored the efficacy of a polyethylene glycol-based prodrug of dexamethasone (ZSJ-0228) in lupus-prone mice. This prodrug was designed to self-assemble into micelles, enhancing solubility and targeting inflammatory sites. Key findings included:

- Improved survival rates in treated mice compared to those receiving standard dexamethasone.

- Significant reduction in proteinuria and histological evidence of nephritis resolution in the ZSJ-0228 group.

- The study highlighted that ZSJ-0228 could deliver dexamethasone locally without triggering systemic side effects .

Oral Ulcer Treatment

Research involving dexamethasone sodium phosphate-loaded chitosan delivery systems demonstrated effective treatment outcomes for oral ulcers. The study reported:

- Enhanced healing rates in patients receiving liposomal formulations compared to conventional treatments.

- Improved patient compliance due to reduced frequency of administration and localized action .

Comparative Efficacy of Dexamethasone Formulations

| Formulation Type | Efficacy (Reduction in Symptoms) | Side Effects |

|---|---|---|

| Standard Dexamethasone | Moderate | High (systemic effects) |

| ZSJ-0228 Prodrug | High | Low (localized effects) |

| Liposomal Dexamethasone | High | Moderate |

Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | 80–90% |

| Protein Binding | 77% |

| Liver Metabolism | Yes |

| Biological Half-life | 36–54 hours |

| Plasma Half-life | 4–5 hours |

Q & A

Basic Research Questions

Q. How is Dexamethasone 21-(sodium hydrogen phosphate) chemically characterized, and what are its pharmacopeial compliance requirements?

Dexamethasone 21-(sodium hydrogen phosphate) is chemically defined as a 21-phosphorylated glucocorticoid with the molecular formula C22H28FNa2O8P and a molecular weight of 516.41 . Pharmacopeial standards (USP, EP) require it to contain 97.0%–102.0% of the active compound on an anhydrous basis, verified via high-performance liquid chromatography (HPLC) with UV detection at 254 nm . Key identification methods include thin-layer chromatography (TLC) using chloroform-methanol-water (180:15:1) as the mobile phase and comparison of Rf values against a reference standard .

Q. What are the critical steps in synthesizing and purifying Dexamethasone 21-phosphate derivatives?

The synthesis involves esterification of dexamethasone at the 21-hydroxyl group using phosphorylating agents (e.g., phosphorus oxychloride). A validated protocol includes refluxing dexamethasone with 4-bromobutyryl chloride and potassium carbonate in tetrahydrofuran, followed by substitution with silver nitrate to yield derivatives like dexamethasone 21-(4-nitrooxybutyrate) . Purification requires recrystallization from ethanol-water mixtures to achieve ≥98% purity, monitored by nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How is the purity of Dexamethasone 21-(sodium hydrogen phosphate) assessed in compliance with USP guidelines?

USP methods specify HPLC using a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) in gradient elution. Quantification is performed against a USP reference standard, with system suitability criteria including a tailing factor ≤2.0 and resolution ≥2.0 from known impurities (e.g., dexamethasone alcohol, phosphate esters) . Impurity limits are set at ≤0.5% for individual impurities and ≤1.0% for total impurities .

Advanced Research Questions

Q. What experimental design considerations are critical for comparative studies of Dexamethasone 21-phosphate and its acetate derivatives?

Studies comparing anti-inflammatory efficacy or pharmacokinetics must standardize formulations (e.g., aqueous vs. lipid-based carriers) and administration routes (intravenous vs. intra-articular). For example, passive-fixation lead models in cardiac pacing studies require matched dosing (e.g., 3.33 mg dexamethasone phosphate vs. 4 mg acetate) and longitudinal monitoring of inflammatory markers (e.g., IL-6, TNF-α) at 24-hour intervals . Contradictory data on bioavailability may arise from differences in phosphate ester hydrolysis rates in vivo, necessitating enzyme activity assays (e.g., alkaline phosphatase kinetics) .

Q. How can researchers resolve contradictions in stability data for Dexamethasone 21-phosphate formulations under varying pH conditions?

Stability studies must account for pH-dependent hydrolysis: the compound degrades rapidly at pH <5.0 (half-life <24 hours) but remains stable at pH 7.0–8.5 for ≥30 days . Conflicting reports often stem from buffer system variations (e.g., citrate vs. phosphate buffers). A robust protocol includes forced degradation studies (40°C/75% RH for 3 months) with ion-pair HPLC to quantify degradation products (e.g., dexamethasone alcohol, orthophosphate) .

Q. What advanced analytical techniques are recommended for characterizing Dexamethasone 21-phosphate interactions with cyclodextrins?

Phase solubility studies using β-cyclodextrin in aqueous solutions (25°C) can determine inclusion complex stoichiometry (typically 1:1) via Job’s plot . Fourier-transform infrared spectroscopy (FTIR) identifies shifts in the phosphate ester peak (1250 cm<sup>−1</sup>) upon complexation, while molecular docking simulations (e.g., AutoDock Vina) predict binding energies and orientation .

Q. Methodological Challenges and Solutions

Q. How should researchers optimize dissolution testing for Dexamethasone 21-phosphate in biphasic release formulations?

USP Apparatus II (paddle) at 50 rpm in 900 mL phosphate buffer (pH 6.8) is standard, but biphasic systems (e.g., lipid-core nanoparticles) require modified methods:

- Immediate release phase: Sampling at 5, 10, and 15 minutes in 0.1 N HCl.

- Sustained release phase: Switch to pH 7.4 buffer with 1% SDS at 60 minutes. Validate using similarity factors (f2 >50) against reference profiles .

Q. What strategies mitigate matrix interference in Dexamethasone 21-phosphate quantification from biological samples?

Solid-phase extraction (SPE) with C18 cartridges and methanol elution reduces plasma protein interference. For LC-MS/MS, use deuterated dexamethasone-d4 as an internal standard and a mobile phase of 0.1% formic acid in acetonitrile-water (70:30). Limit of quantification (LOQ) can reach 0.1 ng/mL with electrospray ionization (ESI) in negative mode .

Propriétés

IUPAC Name |

sodium;[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30FO8P.Na/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30;/h6-7,9,12,15-17,25,27H,4-5,8,10-11H2,1-3H3,(H2,28,29,30);/q;+1/p-1/t12-,15+,16+,17+,19+,20+,21+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRFYYBWKRACSJ-WKSAPEMMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COP(=O)(O)[O-])O)C)O)F)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COP(=O)(O)[O-])O)C)O)F)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29FNaO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60940150 | |

| Record name | Sodium 9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869-92-7 | |

| Record name | Dexamethasone 21-(sodium hydrogen phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001869927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 9-fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60940150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dexamethasone 21-(sodium hydrogen phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.